molecular formula C55H72N4O6 B600645 Pheophytin b CAS No. 3147-18-0

Pheophytin b

Cat. No.: B600645
CAS No.: 3147-18-0
M. Wt: 885.18
InChI Key:
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Description

Pheophytin b is a chlorophyll derivative that lacks a central magnesium ion. It is produced from chlorophyll b by treatment with a weak acid, resulting in a dark bluish waxy pigment. This compound serves as an important intermediate in the electron transfer pathway of Photosystem II in plants, playing a crucial role in the photosynthetic process .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pheophytin b can be prepared from plant extracts through a selective modification process. The plant extract containing both pheophytin a and b, along with other components such as carotenoids and lipids, is treated with a mild reductant like tert-butylamine borane. This induces selective reduction of the C7-formyl group of this compound, leaving other carbonyl moieties unaffected. The resulting compound, 7-hydroxymethyl-pheophytin b, is then separated from intact pheophytin a by silica gel column chromatography. Pure this compound is obtained by oxidizing 7-hydroxymethyl-pheophytin b with pyridinium chlorochromate .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant materials followed by chromatographic isolation. The process is optimized to increase the polarity of the pigment, facilitating easier separation and purification .

Chemical Reactions Analysis

Types of Reactions: Pheophytin b undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Pheophytin b acts as the first electron carrier intermediate in the electron transfer pathway of Photosystem II. When Photosystem II absorbs light, the reaction center P680 becomes excited and transfers an electron to this compound, converting it into a negatively charged radical. This electron is then passed to a quinone, continuing the electron transfer chain. This process is essential for the conversion of light energy into chemical energy during photosynthesis .

Comparison with Similar Compounds

    Pheophytin a: Similar to pheophytin b but derived from chlorophyll a.

    Chlorophyll a and b: These are the parent compounds from which pheophytin a and b are derived.

Uniqueness of this compound: this compound is unique due to its specific role in the electron transfer pathway of Photosystem II and its selective reduction and oxidation processes during synthesis. Its distinct chemical structure, lacking a central magnesium ion, differentiates it from chlorophyll a and b .

Properties

IUPAC Name

methyl (3R,12E,21S,22S)-16-ethenyl-11-ethyl-12-(hydroxymethylidene)-17,21,26-trimethyl-4-oxo-22-[3-oxo-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5(26),6,8,10,13(25),14,16,18(24),19-decaene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H72N4O6/c1-12-38-35(8)42-27-43-36(9)40(23-24-48(61)65-26-25-34(7)22-16-21-33(6)20-15-19-32(5)18-14-17-31(3)4)52(58-43)50-51(55(63)64-11)54(62)49-37(10)44(59-53(49)50)28-46-39(13-2)41(30-60)47(57-46)29-45(38)56-42/h12,25,27-33,36,40,51,58,60H,1,13-24,26H2,2-11H3/b34-25+,41-30+,43-27?,44-28?,45-29?,52-50?/t32-,33-,36+,40+,51-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMVFDCTXPYHACR-KMFDAVQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C=C3C(=C4C(=O)C(C(=C5C(C(C(=CC6=NC(=CC(=N2)C1=CO)C(=C6C)C=C)N5)C)CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C4=N3)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC\1=C2C=C3C(=C4C(=O)[C@@H](C(=C5[C@H]([C@@H](C(=CC6=NC(=CC(=N2)/C1=C/O)C(=C6C)C=C)N5)C)CCC(=O)OC/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C4=N3)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H72N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

885.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3147-18-0
Record name EINECS 221-565-1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003147180
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Phorbinepropanoic acid, 9-ethenyl-14-ethyl-13-formyl-21-(methoxycarbonyl)-4,8,18-trimethyl-20-oxo-, (2E,7R,11R)-3,7,11,15-tetramethyl-2-hexadecen-1-yl ester, (3S,4S,21R)-
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Record name 3,7,11,15-tetramethylhexadec-2-en-1-yl [3S[3α(2E,7S*,11S*),4β,21β-14-ethyl-13-formyl-21-(methoxycarbonyl)-4,8,18-trimethyl-20-oxo-9-vinylphorbine-3-propionate
Source European Chemicals Agency (ECHA)
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Record name PHEOPHYTIN B
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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